4-Chloropyrido[4,3-d]pyrimidine: A Technical Guide to its Molecular Structure, Synthesis, and Reactivity
4-Chloropyrido[4,3-d]pyrimidine: A Technical Guide to its Molecular Structure, Synthesis, and Reactivity
Executive Summary: 4-Chloropyrido[4,3-d]pyrimidine is a pivotal heterocyclic compound, serving as a highly versatile intermediate in the synthesis of complex molecules for pharmaceutical and materials science research. Its strategic importance lies in the fused pyridine and pyrimidine ring system, which constitutes a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors. The reactivity of the molecule is dominated by the C4-chloro substituent, which acts as an excellent leaving group for nucleophilic substitution and a handle for metal-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of its molecular architecture, a validated protocol for its synthesis, a detailed examination of its characteristic reactivity, and its applications in drug discovery.
Introduction to the Pyrido[4,3-d]pyrimidine Scaffold
The fusion of pyridine and pyrimidine rings gives rise to four possible isomers, one of which is the pyrido[4,3-d]pyrimidine system. This heterocyclic framework is of immense interest to medicinal chemists due to its structural resemblance to native purines, allowing molecules based on this scaffold to interact with a wide array of biological targets.[1] Derivatives of this core are prominent in modern drug discovery, with notable examples including inhibitors for critical oncology targets like KRAS and various protein kinases.[2][3]
Within this class, 4-Chloropyrido[4,3-d]pyrimidine stands out as a key building block. The chlorine atom at the 4-position transforms the otherwise stable aromatic system into a versatile platform for diversification, enabling the systematic and efficient generation of compound libraries for structure-activity relationship (SAR) studies.
Molecular Structure and Physicochemical Properties
Identification and Nomenclature
| Identifier | Value |
| Systematic (IUPAC) Name | 4-chloropyrido[4,3-d]pyrimidine[4] |
| CAS Number | 89583-92-6[4] |
| Molecular Formula | C₇H₄ClN₃[4] |
| Molecular Weight | 165.58 g/mol [4] |
| Canonical SMILES | C1=CN=CC2=C1N=CN=C2Cl[4] |
Core Topology and Electronic Landscape
The molecule consists of a pyrimidine ring fused to a pyridine ring at the [4,3-d] position. The standard numbering system for the bicyclic core is shown below.
Caption: IUPAC numbering of the pyrido[4,3-d]pyrimidine core.
The electronic character of the ring system is significantly influenced by the three nitrogen atoms. Both the pyridine and pyrimidine rings are π-deficient aromatic systems. The nitrogen atoms act as electron sinks, withdrawing electron density from the ring carbons through both inductive and mesomeric effects. This electron deficiency is most pronounced at the positions ortho and para to the ring nitrogens, particularly C2, C4, and C6. The attachment of an electronegative chlorine atom at the C4 position further enhances the electrophilicity of this carbon, making it the primary site for nucleophilic attack.
Three-Dimensional Conformation
As of this writing, no public experimental crystal structure for 4-Chloropyrido[4,3-d]pyrimidine has been deposited in the Cambridge Crystallographic Data Centre (CCDC). However, based on crystal structures of related fused heteroaromatic systems, the pyrido[4,3-d]pyrimidine core is expected to be essentially planar.[5] This planarity is a key feature, as it influences how these molecules stack and interact with the planar residues within biological targets like protein kinase active sites.
Physicochemical Properties
The following properties are computed and sourced from the PubChem database.[4]
| Property | Value |
| Molecular Weight | 165.58 g/mol |
| XLogP3 | 1.4 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Topological Polar Surface Area | 38.7 Ų |
| Heavy Atom Count | 11 |
Synthesis and Characterization
Retrosynthetic Analysis & Strategy
The most direct and widely adopted strategy for the synthesis of 4-chloro-heteroaromatics is the chlorination of the corresponding hydroxy or oxo-analogue. In this case, 4-Chloropyrido[4,3-d]pyrimidine is prepared from its precursor, Pyrido[4,3-d]pyrimidin-4(3H)-one (CAS 16952-64-0).[6]
Caption: Retrosynthetic approach for 4-Chloropyrido[4,3-d]pyrimidine.
This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a base or in a high-boiling solvent. Modern, more sustainable methods advocate for solvent-free conditions.[7]
Recommended Synthetic Protocol
The following protocol is adapted from a general, environmentally conscious, and scalable procedure for the chlorination of hydroxy-heterocycles using an equimolar amount of phosphorus oxychloride.[7]
Reaction: Pyrido[4,3-d]pyrimidin-4(3H)-one → 4-Chloropyrido[4,3-d]pyrimidine
Materials:
-
Pyrido[4,3-d]pyrimidin-4(3H)-one (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.0 eq)
-
Pyridine (1.0 eq)
-
Deionized Water (for quenching)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: To a pressure-rated, sealed reactor equipped with a magnetic stir bar, add Pyrido[4,3-d]pyrimidin-4(3H)-one (1.0 eq).
-
Reagent Addition: In a fume hood, carefully add pyridine (1.0 eq) followed by the slow, dropwise addition of phosphorus oxychloride (1.0 eq).
-
Reaction: Seal the reactor securely. Heat the reaction mixture to 150-160 °C with vigorous stirring for 2-4 hours. Monitor the reaction by TLC or LC-MS if possible.
-
Causality: The high temperature is necessary to drive the reaction, which proceeds through a dichlorophosphoryl intermediate. Pyridine acts as a base to neutralize the HCl byproduct, preventing unwanted side reactions and facilitating the process. The sealed system contains the volatile POCl₃ and prevents loss of reagent.
-
-
Work-up - Quenching: After cooling the reactor to room temperature, carefully open it in a well-ventilated fume hood. Very slowly and cautiously, pour the reaction mixture onto crushed ice or into ice-cold water with stirring. This is a highly exothermic process.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until the pH is adjusted to 7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to afford pure 4-Chloropyrido[4,3-d]pyrimidine.
Predicted Spectroscopic Signature
No definitive, published experimental spectra for 4-Chloropyrido[4,3-d]pyrimidine were identified. The following data represents a prediction based on foundational NMR principles and data from closely related analogues.[8]
Predicted ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to be simple, showing four signals in the aromatic region, each corresponding to one proton.
-
H2: Expected to be the most downfield proton (δ ≈ 9.3-9.5 ppm) due to the deshielding effect of the two adjacent nitrogen atoms (N1 and N3).
-
H5: Expected as a singlet (δ ≈ 9.1-9.3 ppm), significantly deshielded by the adjacent pyridine nitrogen (N5).
-
H7 & H8: These protons on the pyridine ring will form an AX or AB spin system. H7 is expected to be a doublet (δ ≈ 8.8-9.0 ppm) coupled to H8. H8 is expected to be a doublet (δ ≈ 7.8-8.0 ppm) coupled to H7.
| Predicted Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H2 | ~9.40 | s |
| H5 | ~9.20 | s |
| H7 | ~8.90 | d |
| H8 | ~7.90 | d |
Predicted ¹³C NMR (100 MHz, CDCl₃):
-
Quaternary Carbons: C4, C4a, and C8a are expected in the range of δ ≈ 150-165 ppm. C4, being attached to chlorine and flanked by nitrogens, will be highly deshielded.
-
Aromatic CH Carbons: The chemical shifts will reflect the electron-withdrawing nature of the nitrogens. C2 is expected to be significantly downfield.
| Predicted Carbon | Chemical Shift (δ, ppm) |
| C2 | ~158 |
| C4 | ~162 |
| C4a | ~155 |
| C5 | ~153 |
| C7 | ~138 |
| C8 | ~122 |
| C8a | ~160 |
Chemical Reactivity: A Hub for Molecular Diversification
The C4 Position: An Electrophilic Hotspot
The convergence of electronic effects makes the C4 carbon the molecule's reactive center. The pyrimidine ring is inherently electron-poor, and the para-relationship of C4 to the N1 nitrogen, along with its ortho-relationship to N3, strongly activates it toward nucleophilic attack. The chlorine atom is an excellent leaving group, making this position ideal for substitution reactions.
Nucleophilic Aromatic Substitution (SₙAr)
This is the most common reaction of 4-Chloropyrido[4,3-d]pyrimidine. It proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Mechanism Causality:
-
Addition: A nucleophile (e.g., an amine, alkoxide, or thiol) attacks the electrophilic C4 carbon, breaking the aromaticity of the pyrimidine ring and forming a tetrahedral intermediate. The negative charge is delocalized onto the electronegative nitrogen atoms (N1 and N3), which is a highly stabilizing factor and the primary reason for the high reactivity.
-
Elimination: The aromatic system is restored by the expulsion of the chloride ion, which is a stable leaving group.
Caption: General workflow for the SₙAr reaction at the C4 position.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond at the C4 position is also an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of C-C and C-N bonds with high efficiency and functional group tolerance.
Suzuki Coupling Example: This reaction couples the chloro-heterocycle with an organoboron species (e.g., a boronic acid or ester) to form a new C-C bond.
Catalytic Cycle Causality:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C4-Cl bond, forming a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.
Applications in Drug Discovery
The pyrido[4,3-d]pyrimidine scaffold is a validated pharmacophore, and the 4-chloro derivative is a direct precursor to many biologically active compounds.[9]
-
Kinase Inhibitors: The planar, nitrogen-rich structure mimics the adenine region of ATP, allowing derivatives to act as competitive inhibitors in the ATP-binding pocket of protein kinases. Trametinib, a MEK inhibitor, features a related pyridopyrimidine core.[10]
-
KRAS Inhibitors: Recent patent literature highlights the use of the pyrido[4,3-d]pyrimidine scaffold in the design of novel inhibitors of the Kirsten rat sarcoma viral oncogene homolog (KRAS), a notoriously difficult-to-target protein implicated in numerous cancers.[2]
-
Antiviral Agents: Dihydropyrido[4,3-d]pyrimidine derivatives have been identified as potential entry inhibitors for SARS-CoV-2.[9]
Conclusion
4-Chloropyrido[4,3-d]pyrimidine is a molecule of significant synthetic utility. Its structure is defined by a planar, electron-deficient heteroaromatic core that is primed for chemical modification. The C4-chloro group provides a reliable and predictable site for functionalization through robust chemical transformations like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. This predictable reactivity, combined with the biological relevance of the underlying scaffold, cements its status as an indispensable tool for researchers in drug discovery and development.
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Gowravaram, M. R., et al. (2012). Structures of 4-Iminopyrido[1,2-a]pyrimidines, Pyrido[1,2-a]pyrimidin-4-ones, Pyridopyrimidinium Olates, and Thiazolo[3,2-a]pyrimidine Analogues. Australian Journal of Chemistry, 65(4), 371-376. [Link]
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Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Chemical Biology & Drug Design, 99(5), 758-768. [Link]
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Annaert, P., et al. (2015). Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library. European Journal of Pharmaceutical Sciences, 71, 38-48. [Link]
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Chen, H., et al. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 28(20), 7108. [Link]
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